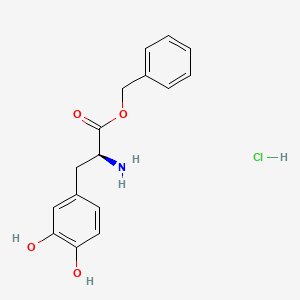
L-Dopa benzyl ester hydrochloride
説明
L-Dopa benzyl ester hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for Parkinson's disease. This compound is a derivative of L-Dopa, which is a precursor to the neurotransmitter dopamine. This compound has been shown to have a more efficient conversion to dopamine than L-Dopa, making it a promising candidate for the treatment of Parkinson's disease.
科学的研究の応用
Antitumor Activity
L-DOPA and its esters have demonstrated potential in cancer research. Notably, L-DOPA methyl ester has shown antitumor activity in several systems, including L1210 lymphocytic leukemia, P388 lymphocytic leukemia, and B-16 melanoma, as reported by Wick (1977) in Nature. This reveals a potential therapeutic application of L-DOPA esters in oncology beyond their well-known use in Parkinson's disease treatment (Wick, 1977).
Neurobiological Insights
Research involving L-DOPA esters has contributed to a deeper understanding of neurological conditions like Parkinson's disease. A study by Lebel et al. (2010) in Neurobiology of Disease explored how L-DOPA affects molecular markers related to Parkinson's disease. Their findings have implications for understanding the disease's progression and treatment responses (Lebel, Chagniel, Bureau, & Cyr, 2010).
Drug Delivery Systems
Innovative drug delivery systems utilizing L-DOPA esters have been explored. For instance, Denora et al. (2007) in Pharmaceutical Research investigated novel L-DOPA and dopamine prodrugs, aiming to enhance brain delivery of these neurotransmitters. This research contributes to the development of more effective delivery methods for neurological therapies (Denora, Laquintana, Lopedota, Serra, Dazzi, Biggio, Pal, Mitra, Latrofa, Trapani, & Liso, 2007).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of L-DOPA esters have been studied, indicating potential applications in these areas. Joondan et al. (2015) in the Journal of Surfactants and Detergents reported that certain L-DOPA esters exhibit significant antibacterial and antioxidant activities, suggesting their usefulness in medical and industrial applications (Joondan, Jhaumeer-Laulloo, & Caumul, 2015).
Biotransformation and Synthesis
L-DOPA esters are also a focus in biotransformation and synthesis studies. Rani et al. (2007) in Pharmaceutical Biology explored the use of cell suspension cultures for the biotransformation of L-tyrosine into L-DOPA. This research contributesto the field of biotechnology and pharmaceuticals, providing insights into the production of important drugs like L-DOPA (Rani, Joy, & Abraham, 2007).
Pharmacokinetics and Formulation
The pharmacokinetics and formulation of L-DOPA esters have been subjects of extensive research. Studies like that by Lee et al. (2013) in the European Journal of Drug Metabolism and Pharmacokinetics have examined the characteristics of L-DOPA from nasal powder formulations, contributing to the development of more efficient drug delivery systems. This research is crucial for optimizing the therapeutic efficacy of L-DOPA in clinical settings (Lee, Kim, Yoon, Lee, Chun, Rhie, & Gwak, 2013).
特性
IUPAC Name |
benzyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18-19H,8,10,17H2;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFUQIANPBDPDH-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37178-28-2 | |
| Record name | L-Tyrosine, 3-hydroxy-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37178-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





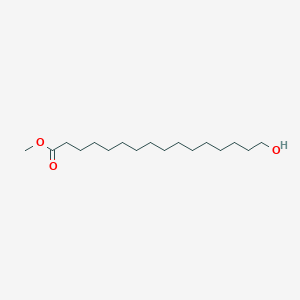
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)

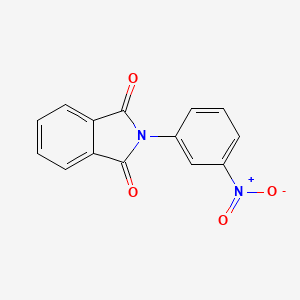


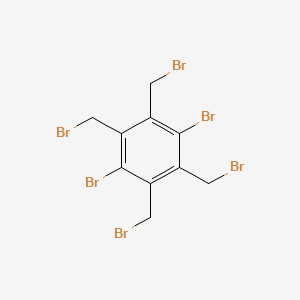

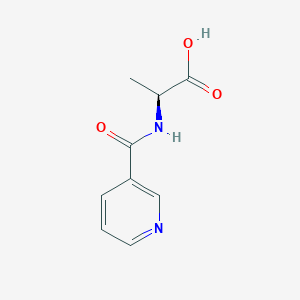
![Ethanol, 2,2'-[oxybis(methylenethio)]bis-](/img/structure/B3051873.png)

